3-(2-Bromobenzyl)oxetane
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Overview
Description
3-(2-Bromobenzyl)oxetane is an organic compound with the molecular formula C10H11BrO It features a four-membered oxetane ring substituted with a 2-bromobenzyl group
Mechanism of Action
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are known precursors to various heterocycles .
Mode of Action
For instance, they can undergo ring opening with trimethyloxosulfonium ylide to form other compounds .
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions, leading to the formation of different compounds .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
Oxetanes are known to undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines, including some valuable oxazoline-based bidentate ligands .
Action Environment
The properties of oxetanes can be influenced by various factors, such as temperature and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromobenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 2-bromobenzyl alcohol derivatives. This reaction can be catalyzed by strong acids or bases under controlled conditions to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromobenzyl)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted oxetanes with various functional groups.
- Oxidized derivatives with additional oxygen functionalities.
- Reduced benzyl derivatives .
Scientific Research Applications
3-(2-Bromobenzyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
3-(2-Chlorobenzyl)oxetane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorobenzyl)oxetane: Contains a fluorine atom in place of bromine.
3-(2-Iodobenzyl)oxetane: Features an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromobenzyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs.
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]oxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWNIBEGNYWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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